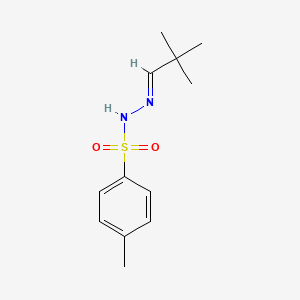
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide typically involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylpropylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . The hydrazide group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
P-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
Benzenesulfonic acid: Another strong acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide is unique due to its combination of a sulfonic acid group and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
76357-56-7 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-[(E)-2,2-dimethylpropylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-13-9-12(2,3)4/h5-9,14H,1-4H3/b13-9+ |
InChI Key |
NLBJMRFPAKOOSM-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















